molecular formula C13H15FN2O7 B8360101 [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate CAS No. 7207-56-9

[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate

Cat. No.: B8360101
CAS No.: 7207-56-9
M. Wt: 330.27 g/mol
InChI Key: IMWAONMKDTZRAJ-UHFFFAOYSA-N
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Description

[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a fluorinated pyrimidine ring and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Fluorinated Pyrimidine Ring: This is achieved through a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative is introduced.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate esters.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The acetoxy groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-3-Acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl Acetate
  • [(2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-5-(phenylethynyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl Acetate

Uniqueness

[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate is unique due to the presence of the fluorinated pyrimidine ring, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability and bioavailability, making it more effective in therapeutic applications compared to its non-fluorinated counterparts.

Properties

CAS No.

7207-56-9

Molecular Formula

C13H15FN2O7

Molecular Weight

330.27 g/mol

IUPAC Name

[3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)

InChI Key

IMWAONMKDTZRAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C

Origin of Product

United States

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